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molecular formula C10H16O B1236035 (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 4680-24-4

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

Cat. No. B1236035
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811372

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1.[CH3:10][C:11]1[C:16](=[O:17])[CH2:15][CH:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.C[CH2:22]/[CH:23]=[CH:24]\[CH2:25][C:26]1[C:30](=O)[CH2:29][CH2:28][C:27]=1[CH3:32].CC1CCC(=O)C=1CC=CCC>>[CH3:10][C:11]1[CH2:16][CH2:15][C@@H:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.[CH3:19][C:18]([CH:14]1[CH2:15][CH:16]2[O:17][C:11]2([CH3:10])[CH2:12][CH2:13]1)=[CH2:20].[CH3:22][C:23]1[CH2:29][CH2:30][CH:26]([C:27]([CH3:28])=[CH2:32])[CH2:25][CH:24]=1

Inputs

Step One
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CC1)=O)CC=CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Step Five
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC/C=C\CC1=C(CCC1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
CC(=C)C1CCC2(C(C1)O2)C
Name
Type
product
Smiles
CC1=CCC(CC1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05811372

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1.[CH3:10][C:11]1[C:16](=[O:17])[CH2:15][CH:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.C[CH2:22]/[CH:23]=[CH:24]\[CH2:25][C:26]1[C:30](=O)[CH2:29][CH2:28][C:27]=1[CH3:32].CC1CCC(=O)C=1CC=CCC>>[CH3:10][C:11]1[CH2:16][CH2:15][C@@H:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.[CH3:19][C:18]([CH:14]1[CH2:15][CH:16]2[O:17][C:11]2([CH3:10])[CH2:12][CH2:13]1)=[CH2:20].[CH3:22][C:23]1[CH2:29][CH2:30][CH:26]([C:27]([CH3:28])=[CH2:32])[CH2:25][CH:24]=1

Inputs

Step One
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CC1)=O)CC=CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Step Five
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC/C=C\CC1=C(CCC1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
CC(=C)C1CCC2(C(C1)O2)C
Name
Type
product
Smiles
CC1=CCC(CC1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05811372

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1.[CH3:10][C:11]1[C:16](=[O:17])[CH2:15][CH:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.C[CH2:22]/[CH:23]=[CH:24]\[CH2:25][C:26]1[C:30](=O)[CH2:29][CH2:28][C:27]=1[CH3:32].CC1CCC(=O)C=1CC=CCC>>[CH3:10][C:11]1[CH2:16][CH2:15][C@@H:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.[CH3:19][C:18]([CH:14]1[CH2:15][CH:16]2[O:17][C:11]2([CH3:10])[CH2:12][CH2:13]1)=[CH2:20].[CH3:22][C:23]1[CH2:29][CH2:30][CH:26]([C:27]([CH3:28])=[CH2:32])[CH2:25][CH:24]=1

Inputs

Step One
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CC1)=O)CC=CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Step Five
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC/C=C\CC1=C(CCC1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
CC(=C)C1CCC2(C(C1)O2)C
Name
Type
product
Smiles
CC1=CCC(CC1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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